molecular formula C15H21NO2 B2509651 Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate CAS No. 2248285-22-3

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate

Cat. No. B2509651
CAS RN: 2248285-22-3
M. Wt: 247.338
InChI Key: CCZDYBLJUCKOMS-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, also known as TBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has shown potential for use in various scientific research applications, including as a ligand for metal-catalyzed reactions and as a stabilizer for palladium nanoparticles. Additionally, Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has been used in the synthesis of various organic compounds, including amino acids and peptides.

Mechanism Of Action

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate acts as a chelating agent, coordinating with metal ions to form stable complexes. This property makes Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate useful in metal-catalyzed reactions, where it can enhance the efficiency and selectivity of the reaction.
Biochemical and Physiological Effects:
Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in laboratory settings. However, studies have shown that Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is non-toxic and has low cytotoxicity, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate in lab experiments is its ability to coordinate with a variety of metal ions, allowing for the synthesis of a broad range of compounds. Additionally, Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has limitations in terms of its solubility in certain solvents and its sensitivity to air and moisture.

Future Directions

There are several potential future directions for research involving Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate. One area of interest is the development of new metal-catalyzed reactions using Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate as a ligand. Additionally, Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate could be further explored for its potential applications in the synthesis of new organic compounds. Finally, research could be conducted to better understand the biochemical and physiological effects of Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate, with the goal of identifying potential medical applications.
In conclusion, Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a promising chemical compound with potential applications in various fields of scientific research. Its ability to coordinate with metal ions makes it useful in metal-catalyzed reactions, and its non-toxicity and low cytotoxicity make it a promising candidate for further research. While Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has limitations in terms of its solubility and sensitivity to air and moisture, its cost-effectiveness and ease of synthesis make it a valuable tool for researchers. Future research could focus on developing new metal-catalyzed reactions, exploring Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate's potential in organic synthesis, and identifying potential medical applications.

Synthesis Methods

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can be synthesized using a variety of methods, including the reaction of 2-amino-1,2,3,4-tetrahydro-1-naphthalenol with tert-butyl chloroformate. The reaction yields Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate as a white solid, which can be further purified through recrystallization.

properties

IUPAC Name

tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-7-8-13-11(10-12)6-4-5-9-16-13/h7-8,10,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZDYBLJUCKOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate

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